(4-Bromo-2,6-dimethylphenyl)boronic acid
Overview
Description
(4-Bromo-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Bromo-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This results in the creation of new organic compounds. On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemical Analysis
Biochemical Properties
(4-Bromo-2,6-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-2,6-dimethylbenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst. The reaction typically occurs in a solvent like tetrahydrofuran and requires the addition of magnesium turnings. The mixture is then acidified and hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, temperature, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-2,6-dimethylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of drug candidates and molecular probes.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
(4-Bromo-2,6-dimethylphenyl)boronic acid can be compared with other boronic acids, such as:
2,6-Dimethylphenylboronic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-phenylboronic acid: Lacks the methyl groups, which can affect steric hindrance and reactivity.
Phenylboronic acid: The simplest form, without any substituents, offering different reactivity and selectivity profiles.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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